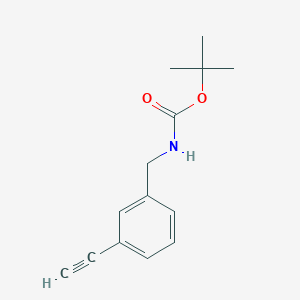

tert-Butyl 3-ethynylbenzylcarbamate

説明

tert-Butyl 3-ethynylbenzylcarbamate is a carbamate derivative featuring a benzyl group substituted at the 3-position with an ethynyl (–C≡CH) moiety and a tert-butoxycarbonyl (Boc) protecting group. Carbamates are widely used in organic synthesis, particularly as intermediates in pharmaceuticals and polymers, due to their stability and ease of deprotection under mild acidic conditions . The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable for constructing complex architectures in material science and drug discovery.

特性

IUPAC Name |

tert-butyl N-[(3-ethynylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-11-7-6-8-12(9-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHVIJVBLIHZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678858 | |

| Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871023-92-6 | |

| Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of tert-Butyl 3-ethynylbenzylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction. The reaction conditions are mild and environmentally friendly, making it suitable for industrial production.

化学反応の分析

tert-Butyl 3-ethynylbenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid.

Common reagents used in these reactions include tert-butyl hydroperoxide, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

tert-Butyl 3-ethynylbenzylcarbamate has several applications in scientific research:

作用機序

The mechanism of action of tert-Butyl 3-ethynylbenzylcarbamate involves the formation of stable carbamate bonds. The tert-butyl group provides steric hindrance, protecting the carbamate bond from hydrolysis and other reactions . The ethynyl group can participate in various reactions, including nucleophilic substitution and oxidation, allowing for the formation of diverse products.

類似化合物との比較

Comparison with Similar Compounds

The following table compares tert-Butyl 3-ethynylbenzylcarbamate with structurally related carbamate derivatives, focusing on substituent effects, molecular properties, and applications:

Key Comparisons

Substituent Position and Reactivity Ethynyl Group Position: The 3-ethynyl isomer (target compound) may exhibit distinct regioselectivity in coupling reactions compared to the 4-ethynyl analog. For example, in Sonogashira reactions, steric hindrance near the carbamate group could influence reaction efficiency . Cyano vs. Ethynyl: The cyano group in tert-Butyl 3-cyano-5-methylbenzylcarbamate is electron-withdrawing, enhancing electrophilic reactivity, whereas the ethynyl group enables alkyne-specific transformations (e.g., cycloadditions) .

Functional Group Diversity Aminomethyl Derivatives: The free amine in tert-Butyl 3-(aminomethyl)benzylcarbamate allows for nucleophilic acyl substitutions, making it a versatile intermediate for amide bond formation in peptide synthesis .

Applications in Material Science Ethynyl-substituted carbamates are pivotal in click chemistry-driven polymer networks. For instance, tert-Butyl 4-ethynylbenzylcarbamate has been used to synthesize dendrimers and crosslinked hydrogels . In contrast, cyano- and methyl-substituted analogs (e.g., tert-Butyl 3-cyano-5-methylbenzylcarbamate) are leveraged for their thermal stability in high-performance polymers .

Pharmaceutical Utility

- The Boc group in all listed compounds serves as a transient protecting group for amines, enabling controlled deprotection during multi-step syntheses. Ethynyl derivatives are particularly valuable in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates due to their bioorthogonal reactivity .

生物活性

tert-Butyl 3-ethynylbenzylcarbamate (CAS No. 871023-92-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-Butyl 3-ethynylbenzylcarbamate is CHNO, with a molecular weight of 231.29 g/mol. The compound features a tert-butyl group, an ethynyl moiety, and a benzyl carbamate structure, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 871023-92-6 |

| Purity | Not specified |

Pharmacological Effects

The biological activity of tert-butyl 3-ethynylbenzylcarbamate has been explored in various studies. It has shown potential as an allosteric modulator of specific receptors, particularly in the context of GABAergic signaling pathways. Allosteric modulators can enhance or inhibit receptor activity without directly activating the receptor themselves, which can lead to fewer side effects compared to traditional agonists.

Structure-Activity Relationships (SAR)

The presence of the tert-butyl group is significant in modifying the lipophilicity and metabolic stability of the compound. Studies have indicated that while this group can enhance solubility and permeability, it may also lead to increased lipophilicity, which could affect bioavailability .

Case Studies

Several case studies provide insights into the biological implications of compounds similar to tert-butyl 3-ethynylbenzylcarbamate:

- Evaluation of Tert-Butyl Isosteres : A comparative study evaluated various drug analogues with tert-butyl groups, revealing that modifications can significantly alter pharmacokinetic properties and receptor interactions .

- RXRα Agonistic Activity : Investigations into benzene derivatives with bulky substituents demonstrated that structural modifications could enhance RXRα activation, indicating a promising avenue for further research into similar compounds like tert-butyl 3-ethynylbenzylcarbamate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。